![molecular formula C21H21ClN4O5S B2492097 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide CAS No. 871104-44-8](/img/structure/B2492097.png)
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, a methoxybenzenesulfonyl group, and an oxadiazole moiety
Mechanism of Action
Target of Action
The primary target of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is the Mycobacterium tuberculosis cell lines . These cell lines are responsible for causing tuberculosis, a deadly disease that affects millions of people worldwide .
Mode of Action
This compound interacts with its targets by distributing the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction inhibits the growth of Mycobacterium tuberculosis cells .
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently under investigation . It is known that the compound’s activity can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Pharmacokinetics
Ongoing studies are focused on exploring these properties and their impact on the compound’s bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of Mycobacterium tuberculosis cell growth . This makes the compound a potential candidate for the development of novel antitubercular agents .
Action Environment
Environmental factors that influence the action, efficacy, and stability of this compound are currently under investigation . Understanding these factors is crucial for optimizing the compound’s use in treating tuberculosis .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide are largely attributed to the distribution of electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This structure allows the compound to interact with various biomolecules, potentially influencing biochemical reactions .
Molecular Mechanism
Its antitubercular activity suggests that it may interact with biomolecules in a way that inhibits the growth of Mycobacterium tuberculosis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are areas of ongoing study .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is to react 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with hydrazine to produce 4-chlorobenzohydrazide. This intermediate is subsequently cyclized with carbon disulfide and sodium hydroxide to form the oxadiazole ring. The resulting oxadiazole is then coupled with 4-methoxybenzenesulfonyl chloride and piperidine-4-carboxylic acid to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a piperidine ring, an oxadiazole moiety, and a sulfonamide group. Its molecular formula is C16H19ClN4O3 with a molecular weight of approximately 350.80 g/mol. The structural features contribute to its biological activity, making it a candidate for various therapeutic applications.
Pharmacological Applications
-
Antibacterial Activity :
The compound exhibits promising antibacterial properties against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Studies have shown that derivatives of oxadiazole compounds can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics . -
Anticancer Potential :
Research indicates that oxadiazole derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential use in cancer chemotherapy . In vitro studies have demonstrated that it can inhibit tumor cell proliferation, particularly in breast and lung cancer cell lines. -
Enzyme Inhibition :
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating neurological disorders like Alzheimer's disease, while urease inhibition can be beneficial in managing urinary tract infections .
Table 1: Summary of Biological Activities
Case Study: Antibacterial Efficacy
In a study conducted by Aziz-ur-Rehman et al., various synthesized oxadiazole derivatives were tested for their antibacterial efficacy. The results indicated that the compound significantly inhibited the growth of Salmonella Typhi and Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development .
Case Study: Anticancer Mechanism
Research published in the Brazilian Journal of Pharmaceutical Sciences highlighted the anticancer effects of oxadiazole derivatives. The study demonstrated that N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide induced cell cycle arrest and apoptosis in cancer cell lines through the activation of caspase pathways .
Comparison with Similar Compounds
5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives
4-methoxybenzenesulfonyl derivatives
Piperidine-4-carboxamide derivatives
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its antibacterial, antiviral, and anticancer properties, supported by various studies and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole ring : Known for its diverse biological activities.
- Piperidine moiety : Often associated with pharmacological effects.
- Sulfonamide group : Enhances solubility and bioactivity.
Molecular Formula : C16H18ClN3O3S
Molecular Weight : 371.85 g/mol
CAS Number : 23766-14-5
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of the compound against various bacterial strains. The results indicate that it exhibits moderate to strong activity against certain pathogens.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Remarks |
---|---|---|
Salmonella typhi | 15.60 | Moderate activity |
Bacillus subtilis | 7.80 | Strong activity |
Escherichia coli | 31.25 | Weak to moderate activity |
The compound has shown promising results in inhibiting urease activity, which is crucial for the survival of some bacteria in acidic environments .
Antiviral Activity
Oxadiazole derivatives have been noted for their antiviral properties. In particular, compounds similar to this compound have demonstrated effectiveness against RNA viruses, including Hepatitis B virus .
Anticancer Activity
In vitro studies have indicated that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the activation of pathways that lead to cell cycle arrest and programmed cell death.
Cell Line | IC50 (μg/mL) | Selectivity Index (SI) |
---|---|---|
Vero cells | 106.0 | 13.59 |
HeLa cells | 68.3 | 2.18 |
The selectivity index indicates a favorable profile for targeting cancer cells while sparing normal cells .
Case Studies
- Antitubercular Activity : A study on similar oxadiazole derivatives revealed their potential as antitubercular agents with significant inhibitory effects on Mycobacterium tuberculosis strains . This suggests a broader application for this compound in treating resistant bacterial infections.
- Docking Studies : Computational docking studies have elucidated the interactions of the compound with target proteins, indicating a strong binding affinity that correlates with its observed biological activities . This supports further development and optimization of the compound for enhanced efficacy.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O5S/c1-30-17-6-8-18(9-7-17)32(28,29)26-12-10-14(11-13-26)19(27)23-21-25-24-20(31-21)15-2-4-16(22)5-3-15/h2-9,14H,10-13H2,1H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPAXSQCHPZAPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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